molecular formula C8H19Cl2N3O B2400852 3-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride CAS No. 2580217-91-8

3-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride

Cat. No.: B2400852
CAS No.: 2580217-91-8
M. Wt: 244.16
InChI Key: KCYQWEBQNQXHLY-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethylpiperidine-1-carboxamide dihydrochloride is a nitrogen-containing heterocyclic compound featuring a six-membered piperidine ring substituted with an amino group at the 3-position and a dimethylcarboxamide group at the 1-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

3-amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.2ClH/c1-10(2)8(12)11-5-3-4-7(9)6-11;;/h7H,3-6,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYQWEBQNQXHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of 1,5-diaminopentane.

    Introduction of the Amino Group: The amino group is introduced at the 3-position of the piperidine ring through a substitution reaction using reagents such as ammonia or amines.

    Dimethylation: The nitrogen atom at the 1-position is dimethylated using reagents like formaldehyde and formic acid.

    Carboxamide Formation: The carboxamide group is introduced through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Core Structure Substituents Key Differences Biological Implications Evidence ID
3-Amino-N,N-dimethylpiperidine-1-carboxamide dihydrochloride Piperidine (6-membered) - 3-amino
- 1-(N,N-dimethylcarboxamide)
- Dihydrochloride
Reference compound Enhanced solubility due to dihydrochloride; potential for receptor interactions
3-Amino-N,N-dimethylpyrrolidine-1-carboxamide hydrochloride Pyrrolidine (5-membered) - 3-amino
- 1-(N,N-dimethylcarboxamide)
- Monohydrochloride
Smaller ring size; monohydrochloride salt Altered ring puckering may affect binding to targets; reduced solubility compared to dihydrochloride
N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride Piperidine - 4-carboxamide
- 3-(dimethylamino)propyl chain
Extended alkyl chain at 4-position Increased lipophilicity; potential for membrane penetration in drug delivery
3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride Piperidine - 3-fluoro
- 4-dimethylamino
- Dihydrochloride
Fluorine substituent at 3-position Electron-withdrawing effects may enhance binding specificity; potential CNS applications
(3S)-3-Amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride Pyrrolidine - 3S-amino
- 1-(N,N-dimethylcarboxamide)
- Dihydrochloride
Stereospecific (S)-configuration Selective melanocortin receptor modulation for obesity studies
3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride Piperidine - 4-amino
- 1-methyl
- 3-isopropyl
Bulky isopropyl group at 3-position Steric hindrance may reduce enzyme binding; explored in pharmacokinetic studies

Solubility and Stability

The dihydrochloride salt form in the target compound improves aqueous solubility compared to non-salt analogs (e.g., 3-Amino-1-methylpiperidin-4-ol lacks the salt and shows lower solubility ). The carboxamide group also contributes to hydrogen bonding, enhancing stability in polar solvents .

Pharmaceutical Development

The compound’s structural flexibility makes it a candidate for drug discovery. For example:

  • Enzyme Inhibitors : Piperidine carboxamides are scaffolded in protease inhibitor design .
  • Receptor Agonists/Antagonists : Analogous to (3S)-pyrrolidine derivatives, the target compound may modulate G-protein-coupled receptors .

Case Study: Comparison with Fluorinated Analogs

3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride () shares the dihydrochloride salt and piperidine core but substitutes the carboxamide with a fluorine atom. This fluorinated derivative shows enhanced blood-brain barrier penetration in preclinical neuropharmacological studies, highlighting how substituent choice can tailor applications .

Biological Activity

3-Amino-N,N-dimethylpiperidine-1-carboxamide; dihydrochloride (commonly referred to as DMPA) is a chemical compound with significant biological activity. It is primarily recognized for its roles in pharmacological research, particularly in enzyme inhibition and receptor binding studies. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₇N₃O·2HCl
  • Molecular Weight : 171.24 g/mol
  • Structural Features : DMPA features a piperidine ring with an amino group and a carboxamide functional group, enhancing its solubility and stability, making it suitable for laboratory applications.

DMPA exhibits biological activity primarily through:

  • Enzyme Inhibition : The compound can bind to the active sites or allosteric sites of enzymes, modulating their activity. This inhibition can prevent substrate binding and subsequent catalytic activity.
  • Receptor Interaction : DMPA may function as an agonist or antagonist in receptor binding studies, influencing downstream signaling pathways associated with various physiological processes.

Biological Applications

DMPA has been investigated for its potential therapeutic applications across several fields:

  • Enzyme Inhibitors : It has shown promise in studies targeting specific enzymes, such as cathepsin K, which is involved in bone resorption. Compounds derived from DMPA have demonstrated moderate to strong inhibitory activities against this enzyme, indicating potential applications in treating osteoporosis .
  • Pharmacological Research : Its role as a ligand in various biochemical pathways suggests further therapeutic applications, including anti-inflammatory and anticancer effects. For instance, some derivatives have shown cytotoxicity against cancer cell lines .

Case Studies

  • Inhibition of Cathepsin K :
    • A study synthesized novel piperidine derivatives based on DMPA, evaluating their inhibitory activities against cathepsin K. The lead compound exhibited an IC₅₀ value of 13.52 µM, indicating its potential as an anti-bone resorption agent .
  • Anticancer Activity :
    • Research indicated that certain piperidine derivatives could induce apoptosis in cancer cells better than established drugs like bleomycin. These compounds were designed to enhance interactions with protein binding sites, improving their efficacy against tumors .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-Amino-4-methylpiperidinePiperidine ring with an amino groupUsed primarily as a building block in synthesis
N,N-Dimethylpiperidin-2-oneContains a ketone instead of carboxamideExhibits different reactivity patterns
2-Amino-N,N-diethylpiperidin-1-carboxamideSimilar structure but with ethyl groupsPotentially different biological activities
4-AminopiperidineSimple amine substitution on piperidineMore straightforward synthesis methods

This table highlights how DMPA stands out due to its specific functional groups that confer unique reactivity and biological activity compared to other similar compounds.

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